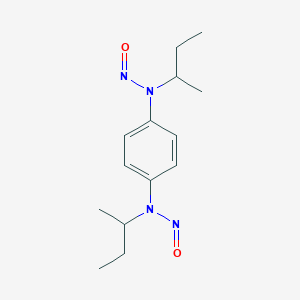
N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide): is an aromatic amine compound. It is used industrially as an antioxidant to prevent the degradation of various oils and lubricants. This compound is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) typically involves the reaction of 1,4-phenylenediamine with sec-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: This compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) is used as a polymerization inhibitor in the production of various vinyl monomers such as acrylates. It is also used as an antioxidant in the formulation of turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases .
Biology and Medicine: Its antioxidant properties may have implications for preventing oxidative stress in biological systems .
Industry: In addition to its use as an antioxidant and polymerization inhibitor, this compound is also used in the production of various chemical intermediates and specialty chemicals .
Mécanisme D'action
The mechanism by which N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) exerts its effects involves the stabilization of free radicals. By donating hydrogen atoms, it can neutralize free radicals, thereby preventing the degradation of oils and lubricants. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage .
Comparaison Avec Des Composés Similaires
- N,N’-Di-sec-butyl-1,4-phenylenediamine
- N,N’-Bis(1-methylpropyl)-1,4-benzenediamine
- N,N’-Di-sec-butyl-p-phenylenediamine
Uniqueness: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its effectiveness in preventing the degradation of hydrocarbon products with high alkene content sets it apart from other antioxidants .
Propriétés
Formule moléculaire |
C14H22N4O2 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
N-butan-2-yl-N-[4-[butan-2-yl(nitroso)amino]phenyl]nitrous amide |
InChI |
InChI=1S/C14H22N4O2/c1-5-11(3)17(15-19)13-7-9-14(10-8-13)18(16-20)12(4)6-2/h7-12H,5-6H2,1-4H3 |
Clé InChI |
YLTBEWSTQZLPJS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


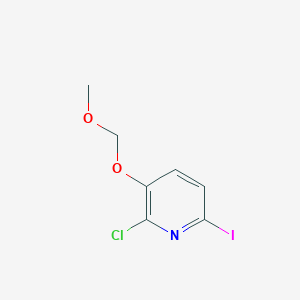
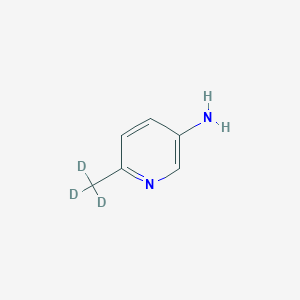
![O-((3R,3AR,6R,6AS)-6-((Tert-butyldiphenylsilyl)oxy)hexahydrofuro[3,2-B]furan-3-YL) 1H-imidazole-1-carbothioate](/img/structure/B14026901.png)
![2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)
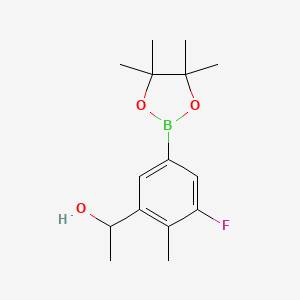
![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)
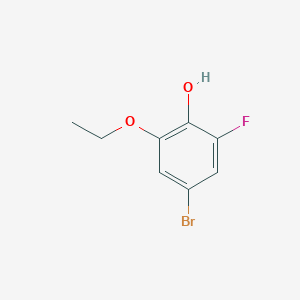



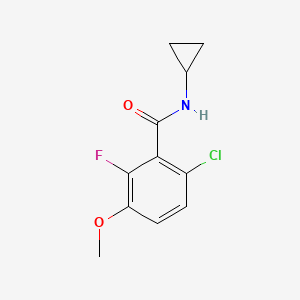
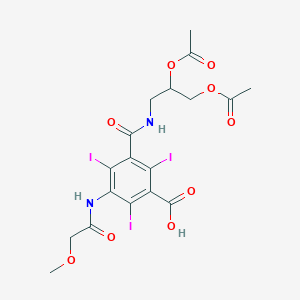
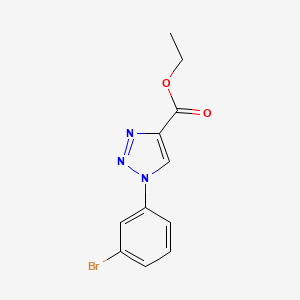
![2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B14026962.png)
